molecular formula C12H12O5 B2664860 Methyl 4-(2-methoxyphenyl)-2,4-dioxobutanoate CAS No. 848052-89-1

Methyl 4-(2-methoxyphenyl)-2,4-dioxobutanoate

Cat. No.: B2664860
CAS No.: 848052-89-1
M. Wt: 236.223
InChI Key: JCPJQSOTWWRUKR-UHFFFAOYSA-N
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Description

Methyl 4-(2-methoxyphenyl)-2,4-dioxobutanoate, also known as methyl 2-(2-methoxyphenyl)-4-oxo-2-butenoate, is a chemical compound with a molecular formula of C12H12O5. It is commonly used in scientific research for its unique properties and potential applications in various fields. In

Scientific Research Applications

Synthesis and Chemical Properties

Synthesis of Methyl 4-(2-methoxyphenyl)-2,4-dioxobutanoate Compounds A key intermediate for diltiazem, methyl (2R,3S)-3-(4-methoxyphenyl)glycidate, was synthesized through a practical process. This process involved treating methyl (E)-4-methoxycinnamate with chiral dioxirane, generated from a chiral ketone, leading to the formation of the intermediate with high enantiomeric excess and yield. The separation of the crude mixture was achieved efficiently using novel equipment that performed lipase-catalyzed transesterification and continuous dissolution and crystallization. This method provided a means to obtain the optically pure intermediate and recover the chiral ketone with significant yields (Furutani et al., 2002).

Chemical Reactions and Formation of Supramolecular Structures Methyl 2,4-dioxobutanoates, when reacted with tetracyanoethylene, yielded methyl 3-acyl-4-cyano-5-(dicyanomethylene)-2-hydroxy-2,5-dihydro-1H-pyrrole-2-carboxylates. Intriguingly, X-ray diffraction data revealed that these products could form supramolecular structures with one-dimensional channels. These channels could potentially encapsulate large organic and bioorganic molecules, indicating a unique property of these substances (Sheverdov et al., 2017).

Reactions with Diazoalkanes this compound derivatives underwent reactions with diazoalkanes, forming 4-aryl-2-methoxy-4-oxo-2-butenoates and 1-R-3-aroyl-4-methoxy-4-methoxycarbonyl-4,5-dihydropyrazoles. This reaction route also allowed for the synthesis of O-alkyl derivatives and substituted pyrazoles, indicating the potential for the generation of a wide array of chemical entities (Zalesov et al., 2002).

Properties

IUPAC Name

methyl 4-(2-methoxyphenyl)-2,4-dioxobutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O5/c1-16-11-6-4-3-5-8(11)9(13)7-10(14)12(15)17-2/h3-6H,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCPJQSOTWWRUKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)CC(=O)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

848052-89-1
Record name methyl 4-(2-methoxyphenyl)-2,4-dioxobutanoate
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